molecular formula C11H15F B1603185 1-Fluoro-3-pentylbenzene CAS No. 28593-13-7

1-Fluoro-3-pentylbenzene

Cat. No. B1603185
CAS RN: 28593-13-7
M. Wt: 166.23 g/mol
InChI Key: WZCMASGAHPDHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Fluoro-3-pentylbenzene involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-pentylbenzene consists of a benzene ring attached to a pentyl group, with a fluorine atom replacing one of the hydrogen atoms.


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

1-Fluoro-3-pentylbenzene has a molecular weight of 166.24 g/mol . It is a liquid at room temperature .

Scientific Research Applications

  • Biomedical Field

    • Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical .
    • They can detect biomolecules or molecular activities within cells through fluorescence signals .
    • The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
  • Environmental Monitoring

    • Fluorescent probes and organic small molecule fluorescent probes have been widely used in environmental monitoring .
    • They have unique optical properties and high sensitivity .
    • The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
  • Food Safety

    • Fluorescent probes have also been applied in the field of food safety .
    • They can detect harmful substances in food, ensuring food safety .
    • The design and synthesis of these probes require the selection of suitable fluorescent dyes with high fluorescence intensity, good stability, and low toxicity .
  • Materials Science

    • Single-benzene-based fluorophores (SBBFs) have ushered in a new era in materials science .
    • They have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
    • The physicochemical properties of SBBFs and their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
  • Parkinson’s Disease Research

    • Certain fluorescent probes can be used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease .
    • These probes show selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
  • Analytical Techniques

    • Fluorescence-based materials and associated techniques have been highlighted over the last century throughout various basic research fields .
    • Organic molecule-based fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design .

Safety And Hazards

The safety information for 1-Fluoro-3-pentylbenzene includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-fluoro-3-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCMASGAHPDHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597334
Record name 1-Fluoro-3-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-pentylbenzene

CAS RN

28593-13-7
Record name 1-Fluoro-3-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28593-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-3-pentylbenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3-pentylbenzene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-3-pentylbenzene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-3-pentylbenzene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-3-pentylbenzene
Reactant of Route 6
Reactant of Route 6
1-Fluoro-3-pentylbenzene

Citations

For This Compound
2
Citations
A Chołuj, P Kula, R Dąbrowski, M Tykarska… - Journal of Materials …, 2014 - pubs.rsc.org
Fifteen series of homologues of a variety of mono-, di- and trifluorosubstituted alkyl 4′′-alkylterphenyl-4-yl carbonates have been synthesized and their mesomorphic properties have …
Number of citations: 22 pubs.rsc.org
KF Zhang - 2018 - edoc.unibas.ch
Over the past decades, transition-metal-catalyzed cross-coupling reactions have witnessed considerable growth and emerged as a powerful tool for the construction of carbon-carbon …
Number of citations: 0 edoc.unibas.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.